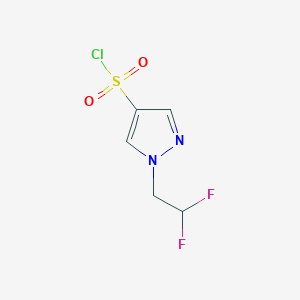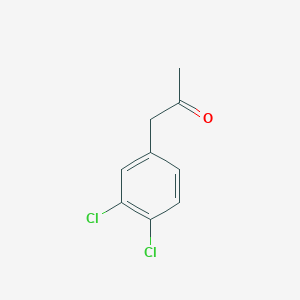
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
Descripción general
Descripción
“1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 2,2-difluoroethyl group and a sulfonyl chloride group .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms would be substituted with a 2,2-difluoroethyl group and a sulfonyl chloride group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactive sulfonyl chloride group, which is commonly used in organic synthesis to introduce a sulfonyl group into a molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the electronegative fluorine atoms in the 2,2-difluoroethyl group could influence the compound’s reactivity and polarity .Aplicaciones Científicas De Investigación
Late-Stage Difluoromethylation
Difluoromethylation is a powerful synthetic strategy that introduces CF2H groups into organic molecules. Researchers have explored X–CF2H bond formation, where X represents different atoms (C, O, N, S). Notably, metal-based methods have emerged for transferring CF2H to C(sp2) sites, both stoichiometrically and catalytically. Additionally, Minisci-type radical chemistry has enabled difluoromethylation of C(sp2)–H bonds, particularly in heteroaromatics. While stereoselective difluoromethylation remains limited, recent breakthroughs include site-selective installation of CF2H onto large biomolecules like proteins .
Medicinal Chemistry
1,1-Difluoroethylated compounds play a crucial role in drug discovery. The direct introduction of the difluoroethyl (CF2CH3) group onto aromatic rings using 1,1-difluoroethyl chloride (CH3CF2Cl) has garnered attention. This inexpensive and abundant industrial raw material offers a versatile approach for modifying aromatic scaffolds in medicinal chemistry .
Mecanismo De Acción
Target of Action
Difluoroethylated aromatics, which this compound can be used to synthesize, are of great importance in medicinal chemistry .
Mode of Action
It’s known that difluoroethyl chloride, a similar compound, can be used as a difluoroalkylating reagent for the 1,1-difluoroethylation of arylboronic acids . This suggests that 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride might interact with its targets in a similar manner.
Result of Action
The compound’s potential use in the synthesis of difluoroethylated aromatics suggests it could have significant impacts in medicinal chemistry .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2O2S/c6-13(11,12)4-1-9-10(2-4)3-5(7)8/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQMKTOAMCCPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,8-Diazaspiro[4.5]decan-2-one](/img/structure/B3025341.png)
![[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine](/img/structure/B3025342.png)
![[1,4]Diazepan-1-yl-acetic acid ethyl ester](/img/structure/B3025344.png)

![Acenaphtho[1,2-b]benzo[f]quinoxaline](/img/structure/B3025346.png)

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3025350.png)






![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3025364.png)